molecular formula C21H22FN3O4S B6564971 8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021223-36-8

8-(2-fluorobenzenesulfonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6564971
CAS RN: 1021223-36-8
M. Wt: 431.5 g/mol
InChI Key: ZYDICTWHYRQPCR-UHFFFAOYSA-N
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Description

The compound is a spiro compound, which means it has two or more rings that share a single atom. It also contains a triaza (three nitrogen atoms) and dione (two ketone groups) functionalities. The presence of fluorobenzenesulfonyl and methylphenylmethyl groups suggest that it might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic system, the triaza functionality, and the various substituents. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing fluorobenzenesulfonyl group and the electron-donating methylphenylmethyl group. The presence of the dione functionality could make it susceptible to reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-15-6-8-16(9-7-15)14-25-19(26)21(23-20(25)27)10-12-24(13-11-21)30(28,29)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDICTWHYRQPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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